Physicochemical Properties, Synthesis, and Pharmacological Applications of 8-Acetyl-7-hydroxy-4-methylcoumarin: A Technical Guide
Physicochemical Properties, Synthesis, and Pharmacological Applications of 8-Acetyl-7-hydroxy-4-methylcoumarin: A Technical Guide
Executive Summary
The coumarin scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for drug discovery. Among its derivatives, 8-Acetyl-7-hydroxy-4-methylcoumarin (CAS: 2555-29-5) stands out due to its unique electronic configuration and structural reactivity[1]. Characterized by a lactone ring, a highly reactive acetyl moiety at the 8-position, and a hydroxyl group at the 7-position, this compound serves as a critical intermediate for synthesizing fluorescent probes, antimicrobial agents, and high-affinity receptor antagonists[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic workflow, and explores its downstream applications in modern drug development.
Physicochemical Profiling & Structural Characterization
The chemical behavior of 8-Acetyl-7-hydroxy-4-methylcoumarin is largely dictated by the strong intramolecular hydrogen bonding between the 7-hydroxyl group and the carbonyl oxygen of the 8-acetyl group[3]. This interaction locks the molecule into a planar conformation, significantly influencing its solubility, melting point, and spectral properties compared to its 6-acetyl isomer.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 8-acetyl-7-hydroxy-4-methylchromen-2-one[4] |
| CAS Number | 2555-29-5[2] |
| Molecular Formula | C12H10O4[1] |
| Molecular Weight | 218.21 g/mol [2] |
| Melting Point | 168 – 172 °C[2] |
| Density | 1.322 ± 0.06 g/cm³[5] |
| Appearance | Light orange to yellow crystalline powder[2] |
| Solubility | Soluble in methanol and polar solvents; very slightly soluble in water (0.61 g/L)[5] |
Synthetic Methodology: The Fries Rearrangement Pathway
The most reliable method for synthesizing 8-acetyl-7-hydroxy-4-methylcoumarin is a three-step process utilizing the Pechmann condensation followed by acetylation and a thermodynamically driven Fries rearrangement[3].
Experimental Protocol & Mechanistic Causality
Phase 1: Precursor Synthesis (Pechmann Condensation)
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Reaction Setup: Cool 50 mL of concentrated H₂SO₄ to <10°C in an ice bath.
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Causality: The condensation of resorcinol and ethyl acetoacetate is highly exothermic. Strict thermal control is mandatory to prevent the charring of resorcinol and the hydrolytic degradation of the β-keto ester[3].
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Execution: Slowly add a pre-cooled solution of resorcinol (5.0 g) dissolved in ethyl acetoacetate (6.75 mL). Stir for 18 hours at room temperature, then quench over crushed ice. Filter and recrystallize from ethanol to yield 7-hydroxy-4-methylcoumarin.
Phase 2: Acetylation
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Execution: React the purified 7-hydroxy-4-methylcoumarin with acetic anhydride to yield the intermediate, 7-acetoxy-4-methylcoumarin[3].
Phase 3: Fries Rearrangement (Core Step)
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Reaction Setup: In a dry flask, intimately mix 2.5 g of 7-acetoxy-4-methylcoumarin with 4.5 g of anhydrous aluminum chloride (AlCl₃).
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Causality: AlCl₃ acts as a Lewis acid, coordinating with the ester oxygen to generate the reactive acylium ion intermediate. Anhydrous conditions are critical; trace moisture will rapidly hydrolyze and deactivate the AlCl₃ catalyst[3].
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Thermal Activation: Heat the solvent-free mixture in an oil bath at 160°C for 3 hours.
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Causality: Temperature selection is the most critical parameter here. Lower temperatures kinetically favor the formation of the 6-acetyl byproduct. Heating to 160°C provides the necessary activation energy to achieve thermodynamic control, driving the acyl migration to the sterically hindered but thermodynamically stable 8-position[3].
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Quenching & Isolation: Cool to room temperature and acidify with concentrated HCl dropwise at 10°C.
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Causality: HCl breaks down the aluminum-coumarin complex. Maintaining a low temperature during this highly exothermic quench prevents the hydrolytic ring-opening of the coumarin lactone[3].
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Self-Validating System: Quality Control
To ensure the protocol has successfully yielded the 8-acetyl target rather than the 6-acetyl byproduct, employ Thin Layer Chromatography (TLC) combined with an Iron(III) chloride (FeCl₃) stain.
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Validation: Because of the intramolecular hydrogen bond in the 8-acetyl isomer, it exhibits a higher Rf value on silica gel compared to the 6-acetyl isomer. Furthermore, the 8-acetyl product will immediately form a deep green/purple coordination complex upon FeCl₃ staining, confirming the presence of the adjacent hydroxyl and ketone groups.
Caption: Synthetic workflow of 8-Acetyl-7-hydroxy-4-methylcoumarin via Fries rearrangement.
Pharmacological & Biochemical Applications
The 8-acetyl moiety provides a highly reactive synthetic handle, allowing researchers to build complex pharmacophores with significant biological activity.
5-HT1A Receptor Antagonism
Derivatization of the 8-acetyl group into aryl/heteroarylpiperazinyl compounds has yielded a novel class of neuroactive agents[6]. In rigorous radioligand binding assays, these derivatives demonstrated low nanomolar affinity for the 5-HT1A receptor, with specific ligands (e.g., ligand 5b) exhibiting an equilibrium dissociation constant ( Ki ) as low as 0.8 nM[7].
Mechanistic Insight: Molecular docking studies using homology models reveal that the coumarin-piperazine ligands are stabilized primarily by strong hydrogen bonds to the Ser190 residue within the 5-HT1A binding pocket[7]. This interaction locks the G-protein coupled receptor (GPCR) in an inactive conformation, yielding a potent antagonist profile that exhibits significant antidepressant-like activity in vivo[7].
Caption: Mechanism of 5-HT1A receptor antagonism by coumarin-piperazine derivatives.
Antimicrobial Coumarin-Pyrimidine Hybrids
Integrating the coumarin core with pyrimidine rings creates hybrid molecules that leverage the synergistic interaction of both pharmacophores[8]. By condensing α,β-unsaturated ketones (derived from 8-acetyl-7-hydroxy-4-methylcoumarin) with guanidine hydrochloride, researchers have successfully synthesized a library of 2-aminopyrimidine hybrids[8].
These compounds exhibit pronounced antimicrobial activity. In vitro assays demonstrate effective inhibition of Klebsiella pneumoniae, Staphylococcus epidermidis, and highly prominent antifungal activity against Candida albicans, generating aseptic zone diameters up to 30 mm at concentrations of 150 µg/µL[8].
Coordination Chemistry & Metal Complexes
The adjacent hydroxyl and acetyl groups make this compound an excellent bidentate or tridentate ligand for transition metals. Copper(II) complexes coordinated with Schiff bases derived from 8-acetyl-7-hydroxy-4-methylcoumarin have been synthesized to evaluate their antitumor and antimicrobial properties[9]. The biological efficacy of these metallodrugs is heavily dependent on the ligand structure and the kinetics of metal ion release within the cellular environment[9].
References
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National Center for Biotechnology Information. "8-Acetyl-7-hydroxy-4-methylcoumarin" PubChem. Available at:[Link]
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Ostrowska, K., et al. "Synthesis of a new series of aryl/heteroarylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin with low nanomolar 5-HT1A affinities." European Journal of Medicinal Chemistry (2017). Available at:[Link]
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Nguyen, T. N. et al. "Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin." Arkivoc (2025). Available at: [Link]
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MDPI. "Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative." Molecules (2026). Available at:[Link]
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